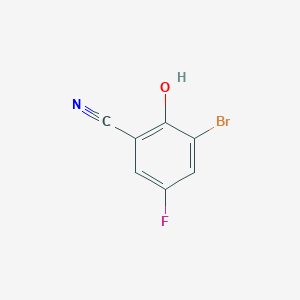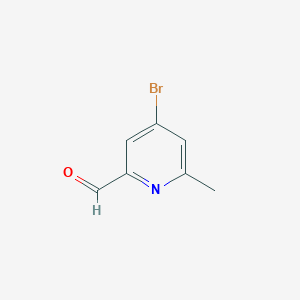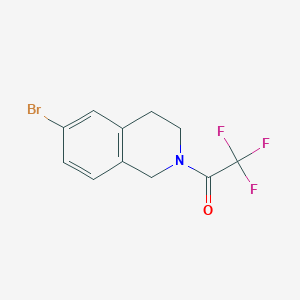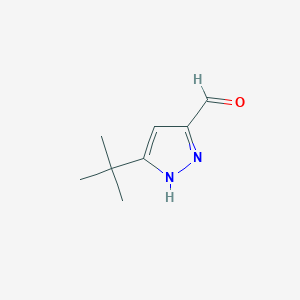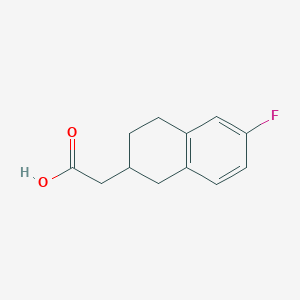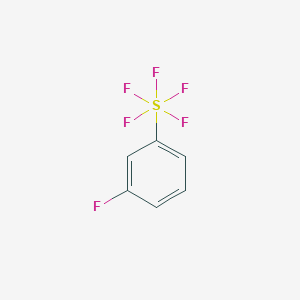
(2E)-1-(4-Aminophenyl)-3-(1H-indol-3-YL)-prop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
A comprehensive review by Taber and Tirunahari (2011) presents a framework for classifying all indole syntheses, including the compound of interest. This review emphasizes the synthetic strategies and methodologies for constructing indoles, highlighting the compound's relevance in synthesizing structurally diverse and biologically significant molecules (Taber & Tirunahari, 2011).
Biomedical Applications
A detailed examination of indole-3-Carbinol (I3C) derivatives, which are structurally related to the compound , underscores their pharmacokinetics and protective roles in hepatic protection. This review by Wang et al. (2016) discusses the pleiotropic protective effects on chronic liver injuries, highlighting the therapeutic potential of indole derivatives in liver diseases (Wang et al., 2016).
Environmental and Toxicological Studies
Research into the toxicity and environmental impact of related aromatic amines, such as 4-aminobiphenyl, provides insights into the potential environmental and health implications of chemically similar compounds. Studies by Wang et al. (2019) review the mechanistic insights into aromatic amine carcinogenesis, offering a context for understanding the toxicological aspects of similar compounds (Wang et al., 2019).
Optical and Electronic Applications
The development and application of BODIPY-based materials, which share synthetic and structural features with the compound of interest, for use in organic light-emitting diodes (OLEDs) are discussed by Squeo and Pasini (2020). This review highlights the material's utility in optoelectronic devices, pointing towards the potential of the compound for similar applications (Squeo & Pasini, 2020).
Propriétés
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-14-8-5-12(6-9-14)17(20)10-7-13-11-19-16-4-2-1-3-15(13)16/h1-11,19H,18H2/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEHXBDIMAIPEA-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Aminophenyl)-3-(1H-indol-3-YL)-prop-2-EN-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

